molecular formula C22H16ClN5 B2556981 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile CAS No. 1424657-62-4

3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile

Cat. No.: B2556981
CAS No.: 1424657-62-4
M. Wt: 385.86
InChI Key: DPIHYKKPMJBVNX-UHFFFAOYSA-N
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Description

3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile is a useful research compound. Its molecular formula is C22H16ClN5 and its molecular weight is 385.86. The purity is usually 95%.
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Properties

IUPAC Name

3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5/c1-14-7-6-10-16-11-17(20(23)25-19(14)16)12-18(13-24)22-27-26-21(28(22)2)15-8-4-3-5-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIHYKKPMJBVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=C(C#N)C3=NN=C(N3C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chloro-8-methylquinolin-3-yl)-2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)prop-2-enenitrile belongs to a class of organic molecules characterized by a quinoline moiety linked to a triazole ring and a cyanoacrylamide core. This structural composition is indicative of significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of the compound is C24H20ClN5C_{24}H_{20}ClN_5, featuring:

  • A quinoline structure that enhances its pharmacological properties.
  • A triazole group known for its diverse biological activities, including antifungal and anticancer properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Anticancer Activity : Compounds containing quinoline and triazole rings have shown promising results in inhibiting cancer cell proliferation.
  • Antifungal Properties : Certain derivatives have been effective against various fungal strains, demonstrating low minimum inhibitory concentrations (MIC).
  • Antioxidant Activity : The presence of specific functional groups contributes to the antioxidant capacity of these compounds.

Anticancer Activity

A study evaluating the antiproliferative effects of triazole/quinoline hybrids indicated that compounds similar to the target molecule exhibited significant cytotoxicity against various cancer cell lines. For instance:

  • GI50 Values : Compounds derived from quinoline and triazole frameworks showed GI50 values ranging from 22 nM to 31 nM against cancer cell lines, outperforming standard chemotherapeutic agents like erlotinib (GI50 = 33 nM) .

The anticancer activity is attributed to the induction of apoptosis through:

  • Activation of caspase pathways (caspase-3 and caspase-8).
  • Down-regulation of anti-apoptotic proteins such as Bcl2 .

Antifungal Activity

The compound's potential as an antifungal agent was highlighted in research where similar quinoline-triazole hybrids demonstrated:

  • MIC values between 0.35 µM and 0.63 µM against Saccharomyces cerevisiae , indicating strong antifungal efficacy without significant cytotoxic effects on human cells .

Antioxidant Activity

The antioxidant properties are crucial for protecting cells from oxidative stress. Studies have shown that derivatives related to the target compound exhibit:

  • DPPH radical scavenging activity exceeding 70%, comparable to well-known antioxidants like Trolox .

Structure-Activity Relationship (SAR)

The biological activity is closely related to specific structural features:

  • Chlorine Substitution : Enhances lipophilicity and biological interaction.
  • Methyl Groups : Influence the compound's electronic properties and solubility.
  • Triazole Ring : Essential for biological interactions, particularly in targeting specific enzymes or receptors.

Case Studies

Several studies have explored the biological activity of quinoline-triazole hybrids:

StudyCompoundActivityFindings
3g, 3hAnticancerGI50 values of 22 nM to 31 nM; effective against multiple cancer cell lines
VariousAntifungalMIC range of 0.35 - 0.63 µM; low cytotoxicity
SimilarAntioxidantDPPH scavenging activity >70%

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